2,5-Dimethylbenzenesulfonyl chloride

Organic synthesis Reagent handling Process chemistry

Regioisomer identity critically impacts your sulfonylation yields. Using the wrong dimethylbenzenesulfonyl chloride isomer leads to failed scale-ups and irreproducible results. 2,5-DMBSC solves this with reliable crystalline handling at ambient temperature. - Achieved 89% isolated yield with D-Valine under mild Schotten-Baumann conditions, confirming suitability for peptide coupling. - Solid form (mp 21°C) enables precise gravimetric dispensing on standard balances-no chilled weigh boats required. - Moderately lipophilic product (cLogP 2.687) simplifies reversed-phase purification compared to the 2,4-isomer.

Molecular Formula C8H9ClO2S
Molecular Weight 204.67 g/mol
CAS No. 19040-62-1
Cat. No. B100430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylbenzenesulfonyl chloride
CAS19040-62-1
Molecular FormulaC8H9ClO2S
Molecular Weight204.67 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)S(=O)(=O)Cl
InChIInChI=1S/C8H9ClO2S/c1-6-3-4-7(2)8(5-6)12(9,10)11/h3-5H,1-2H3
InChIKeyFZVZUIBYLZZOEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethylbenzenesulfonyl Chloride Procurement Guide


2,5-Dimethylbenzenesulfonyl chloride (2,5-DMBSC, p-xylene-2-sulfonyl chloride) is an arylsulfonyl chloride electrophile used to install the 2,5-dimethylbenzenesulfonyl moiety into amines, alcohols, and other nucleophiles. It serves as a sulfonylating agent for sulfonamide, sulfonate ester, and sulfone synthesis, with applications spanning medicinal chemistry, agrochemical development, and materials science [1]. The compound exists as a crystalline solid at ambient temperatures (melting point 21°C ) and is soluble in common organic solvents but hydrolyzes readily upon moisture exposure, necessitating anhydrous handling conditions [1].

Workflow
Sulfonamide, sulfonate ester and sulfone synthesis via arylsulfonyl chloride electrophile
Format
Crystalline solid at ambient temperature supports precise gravimetric dispensing
Handling
Moisture-sensitive; requires anhydrous conditions and dry solvent workup

Why Regioisomeric Analogs Are Not Interchangeable


Dimethylbenzenesulfonyl chlorides are not functionally interchangeable despite sharing the same molecular formula (C8H9ClO2S, MW 204.67). The position of the methyl substituents critically influences key physicochemical properties that directly impact synthetic utility, reaction outcomes, and product isolation. Regioisomers exhibit distinct melting points ranging from liquid (2,4-isomer) to >90°C solid (3,5-isomer), altering handling protocols, storage requirements, and scalability . Furthermore, the substitution pattern modulates the electrophilicity of the sulfonyl chloride group through both electronic and steric effects, resulting in isomer-dependent reaction yields with the same amine nucleophile . These differences can materially affect synthetic route efficiency, impurity profiles, and downstream processing costs—making blind substitution of one isomer for another a source of irreproducible results and failed scale-up attempts.

2,5-DMBSC is a crystalline solid near room temperature, enabling straightforward weighing.
2,4-Isomer is a liquid, complicating gravimetric accuracy; 3,5-isomer requires heating due to much higher melting point.
Methyl substitution pattern influences sulfonyl chloride electrophilicity, affecting reaction yields with amine nucleophiles.
Isomeric substitution shifts electronic and steric effects, may alter yield profiles, impurity patterns and route reproducibility.
Calculated lipophilicity (LogP ~2.7) influences reversed-phase purification behavior of resulting sulfonamides.
Other dimethyl isomers exhibit significantly different lipophilicity, modifying chromatographic retention and biphasic partitioning.

Comparative Performance Data vs. Regioisomers


Physical Form: Solid vs. Liquid Handling Advantages

2,5-Dimethylbenzenesulfonyl chloride exists as a crystalline solid at ambient temperature (melting point 21°C), in contrast to the 2,4-dimethyl isomer which is a liquid . The 3,5-dimethyl isomer exhibits a substantially higher melting point of 90-94°C . This physical state differentiation has direct implications for laboratory handling, weighing accuracy, and storage logistics.

Physical State
Data to verify
2,5-isomer mp 21°C (solid) vs. 2,4-isomer liquid vs. 3,5-isomer mp 90–94°C
Solid form facilitates accurate dispensing without heating or chilling.
Vendor-reported melting points; confirm under lab conditions.
Organic synthesis Reagent handling Process chemistry

Lipophilicity and Its Impact on Purification

The 2,5-dimethyl substitution pattern yields a calculated LogP of 2.687 [1], which is meaningfully lower than the 3.31170 LogP reported for the 2,4-dimethyl isomer . This ~0.62 LogP unit difference corresponds to a >4-fold difference in octanol-water partition coefficient, reflecting distinct hydrophobic character between the two regioisomers.

Lipophilicity
Reported
2,5-DMBSC LogP 2.687 vs. 2,4-isomer LogP 3.312 (Δ0.62)
Lower LogP reduces RP-HPLC retention, simplifying purification of polar sulfonamides.
Calculated values; experimental confirmation recommended.
Medicinal chemistry ADME prediction Chromatography

Chiral Amino Acid N-Sulfonylation Yield

Under Schotten-Baumann conditions (acetone/water biphasic system with triethylamine base at 0°C), 2,5-dimethylbenzenesulfonyl chloride reacts with D-Valine to afford the corresponding N-sulfonylated product in 89% isolated yield with full retention of chiral integrity . While direct comparative data with other dimethylbenzenesulfonyl chloride isomers under identical conditions is not publicly available, this yield establishes a quantitative benchmark for evaluating this reagent's efficiency in amino acid N-protection and sulfonamide library synthesis.

N-Sulfonylation Yield
Supporting evidence
89% isolated yield
Supports efficient amino acid derivatization with chiral integrity.
D-Valine, Schotten-Baumann conditions; no head-to-head isomer yield data.
Peptide chemistry Chiral synthesis Sulfonamide coupling

Recommended Application Scenarios


Chiral Amino Acid N-Protection and Peptide Sulfonamide Synthesis

Use 2,5-DMBSC for N-sulfonylation of amino acid substrates when high isolated yields and stereochemical integrity are required. The 89% yield achieved with D-Valine under mild Schotten-Baumann conditions supports its application in peptide coupling sequences and sulfonamide library construction where the 2,5-dimethylbenzenesulfonyl group serves as a protecting group or pharmacophoric element . The solid physical form facilitates precise stoichiometric control during small-scale coupling reactions.

Precise Gravimetric Dispensing in Lab-Scale Synthesis

Select 2,5-DMBSC for synthetic procedures conducted at or near ambient laboratory temperatures where accurate weighing of the sulfonyl chloride reagent is critical for reaction stoichiometry. Its 21°C melting point and crystalline solid form enable reliable gravimetric dispensing using standard analytical balances without the need for chilled weigh boats (as for low-melting solids) or the volumetric transfer challenges associated with liquid isomers like the 2,4-dimethyl analog .

Sulfonamide Drug Candidates with Moderate Lipophilicity

Employ 2,5-DMBSC when the desired final sulfonamide product requires a moderately lipophilic aromatic group. With a calculated LogP of 2.687, the 2,5-dimethylbenzenesulfonyl moiety imparts lower hydrophobicity than the 2,4-dimethyl isomer (LogP 3.312) [1]. This can influence drug-like property optimization, affecting membrane permeability, plasma protein binding, and reversed-phase chromatographic behavior during purification and analytical characterization.

Medicinal Chemistry and Agrochemical Intermediate Development

Use 2,5-DMBSC as a general-purpose arylsulfonyl chloride building block for preparing diverse sulfonamide and sulfonate ester derivatives in exploratory medicinal chemistry and agrochemical research programs. While the compound lacks direct quantitative comparator data for many specific transformations, its broad commercial availability from multiple reputable suppliers supports consistent supply chain access for iterative SAR (structure-activity relationship) studies [1].

Application
Selection Property
Validation Focus
Amino acid N-sulfonylation & peptide chemistry
Crystalline solid with precise stoichiometry control
Isolated yield and stereochemical fidelity
Precise gravimetric dispensing at ambient temperature
Crystalline solid form near room temperature
Weighing accuracy without chilled or heated apparatus
Sulfonamide candidates with moderate lipophilicity
Calculated moderate lipophilicity (LogP ~2.7)
Reversed-phase purification behavior and drug-like property tuning
Medicinal chemistry & agrochemical intermediate library synthesis
Broad arylsulfonyl chloride reactivity
Supplier availability and SAR-compatible building block
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